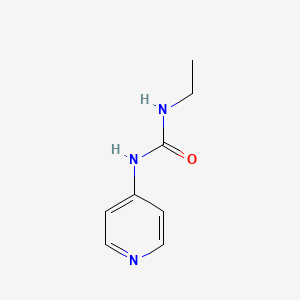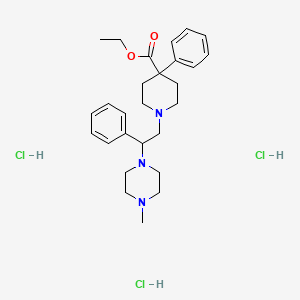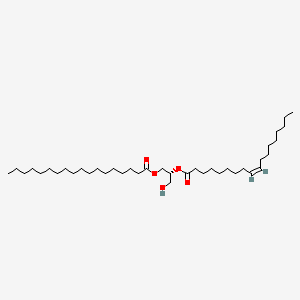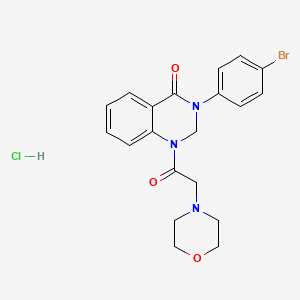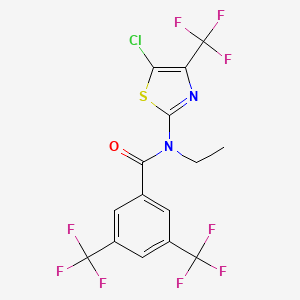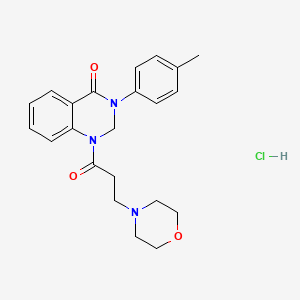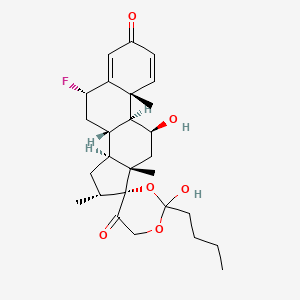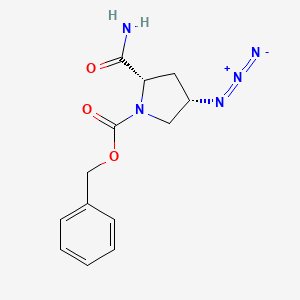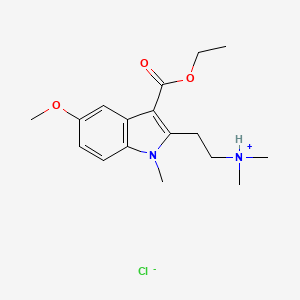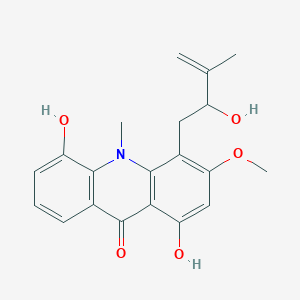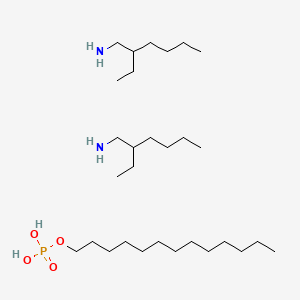
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemicals and has unique properties that make it valuable for specific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylhexan-1-amine involves the reaction of 2-ethylhexanol with ammonia. This reaction typically occurs in a batch reactor, where 2-ethylhexanol is reacted with ammonia under controlled conditions to produce 2-ethylhexan-1-amine .
For the preparation of tridecyl dihydrogen phosphate, tridecanol is reacted with phosphoric acid. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired phosphate ester .
Industrial Production Methods
In industrial settings, the production of 2-ethylhexan-1-amine and tridecyl dihydrogen phosphate involves large-scale batch reactors. The processes are optimized to ensure high yield and purity of the final products. The use of continuous flow reactors is also explored to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The phosphate ester can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions where the amine or phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may produce nitro compounds, while reduction of the phosphate ester may yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The amine group can form hydrogen bonds and ionic interactions, while the phosphate ester can participate in phosphorylation reactions. These interactions influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethylhexylamine: Similar in structure but lacks the phosphate ester group.
Tridecyl phosphate: Contains the phosphate ester but lacks the amine group.
Uniqueness
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate is unique due to the presence of both an amine and a phosphate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
17701-04-1 |
|---|---|
Molekularformel |
C29H67N2O4P |
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.2C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;2*1-3-5-6-8(4-2)7-9/h2-13H2,1H3,(H2,14,15,16);2*8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
JZWAGECTJHZDAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)(O)O.CCCCC(CC)CN.CCCCC(CC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
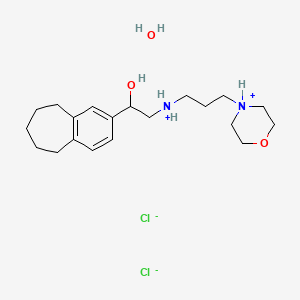
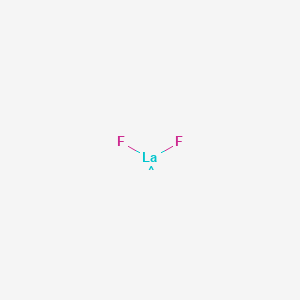
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
